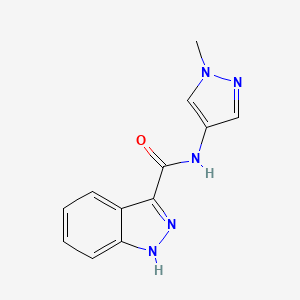

N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC15930875

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N5O |

|---|---|

| Molecular Weight | 241.25 g/mol |

| IUPAC Name | N-(1-methylpyrazol-4-yl)-1H-indazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H11N5O/c1-17-7-8(6-13-17)14-12(18)11-9-4-2-3-5-10(9)15-16-11/h2-7H,1H3,(H,14,18)(H,15,16) |

| Standard InChI Key | LJRMSMOZNVNFNU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)NC(=O)C2=NNC3=CC=CC=C32 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide consists of an indazole scaffold (a bicyclic structure comprising fused benzene and pyrazole rings) with a carboxamide (-CONH-) group at position 3 and a 1-methylpyrazole substituent at the indazole’s nitrogen. The indazole system provides a planar, aromatic framework conducive to π-π stacking interactions, while the pyrazole moiety introduces additional hydrogen-bonding capabilities through its nitrogen atoms . The methyl group on the pyrazole ring enhances lipophilicity, potentially influencing membrane permeability and metabolic stability .

Table 1: Hypothetical Physicochemical Properties of N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₆O |

| Molecular Weight | 280.28 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 5 (N and O atoms) |

| LogP (Predicted) | 1.8–2.3 |

Note: Values are extrapolated from structurally similar compounds .

Synthetic Methodologies

Indazole Core Formation

The synthesis of indazole derivatives typically begins with the formation of the indazole nucleus. A common approach involves the Cadogan reaction, where 2-nitrobenzaldehyde derivatives undergo cyclization with reducing agents like triethyl phosphite. For example, 2-nitrobenzaldehyde (1) reacts with substituted anilines to form Schiff bases, which are subsequently reduced and cyclized to yield 2-aryl-2H-indazoles . Adapting this method, the target compound’s indazole core could be synthesized using 3-nitrobenzaldehyde derivatives, followed by functionalization at position 3.

Pyrazole Substitution

The 1-methylpyrazole moiety can be introduced through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling between indazole boronic esters and 4-bromo-1-methyl-1H-pyrazole has been demonstrated for analogous compounds, achieving regioselective arylation at the pyrazole’s 4-position . Recent advances in flow chemistry have also enabled efficient scaling of such reactions, minimizing side product formation .

Pharmacological Research and Biological Activities

Anti-Inflammatory and Analgesic Effects

Pyrazole-containing compounds are widely recognized for their anti-inflammatory properties. Derivatives such as N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide demonstrated dual inhibition of Fmlp-Ome and IL8-induced chemotaxis, with IC₅₀ values of 3.8 µM and 1.2 µM, respectively . The methylpyrazole group in N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide may similarly modulate cyclooxygenase (COX) or cytokine pathways, though specific studies are needed.

Anticancer Activity

Indazole derivatives have been investigated for antiproliferative effects against various cancer cell lines. For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole showed selective inhibition of mitochondrial monoamine oxidases (MAOs), a target relevant in leukemia therapy . The carboxamide linkage in the target compound could enhance solubility and bioavailability, potentially improving efficacy in solid tumors.

Applications and Patent Landscape

Therapeutic Candidates

While no patents directly claim N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide, structurally related compounds have been patented for diverse applications. For example, US8436001B2 discloses pyrazol-4-yl-heterocyclyl-carboxamides as kinase inhibitors, emphasizing substitutions at the pyrazole ring for optimized binding . Such patents underscore the therapeutic relevance of this chemical class and suggest potential avenues for the target compound’s development.

Material Science Applications

Beyond pharmacology, pyrazole-indazole hybrids have been explored as corrosion inhibitors. 5-Chloro-1-phenyl-3-methyl-pyrazolo-4-methinethiosemicarbazone reduced corrosion rates in carbon steel by 78% at 60°C, attributed to adsorption onto metal surfaces via nitrogen and sulfur atoms . The target compound’s electron-rich heterocycles may similarly serve in industrial coatings or polymer stabilization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume